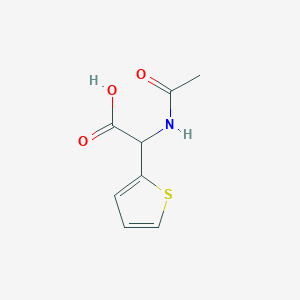

(Acetylamino)(2-thienyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

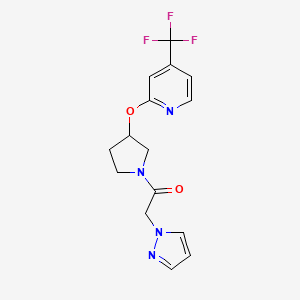

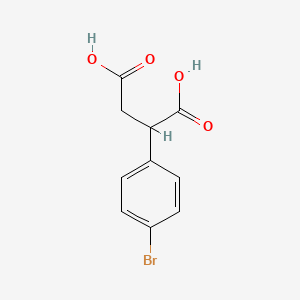

“(Acetylamino)(2-thienyl)acetic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While there are no direct synthesis methods available for “this compound”, it’s worth noting that the Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO3S . Its molecular weight is 199.23 .Applications De Recherche Scientifique

Enzyme Studies : Acetylornithinase of Escherichia coli was investigated using compounds including acetyl-nn-methionine, which shares structural similarities with (Acetylamino)(2-thienyl)acetic acid. This research focused on partial purification and properties of the enzyme (Vogel & Bonner, 1956).

Photosystem II Inhibition : Acetazolamide, a compound related to this compound, was found to inhibit the photoreduction in isolated spinach chloroplasts, indicating its potential impact on photosynthesis and related processes (Swader & Jacobson, 1972).

Synthesis of Thienopyrimidines : The synthesis of thieno(3,2-d)- or thieno(3,4)-dpyrimidines using 3-acetylamino-substituted thiophene was studied, highlighting its role in producing compounds with antiulcer and antiallergic effects (Briel, Maschke, & Wagner, 1992).

Neuroprotection Studies : Research on aspirin (acetylsalicylic acid), which is structurally related to this compound, showed its protective effects against neurotoxicity in rat primary neuronal cultures and hippocampal slices. This indicates potential neuroprotective applications (Grilli, Pizzi, Memo, & Spano, 1996).

Chemoprevention Research : Aspirin has been studied for its potential in the prevention of colorectal cancer, suggesting a role in precision chemoprevention strategies (Drew, Cao, & Chan, 2016).

Chemical Binding Studies : The binding characteristics of a thiadiazole derivative (related to this compound) to human serum albumin were investigated, providing insights into pharmacokinetic mechanisms (Karthikeyan et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (Acetylamino)(2-thienyl)acetic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium that is commonly used in research .

Mode of Action

This compound interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amine group from a molecule, which is then replaced by a keto group .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of various amines and D-amino acids into their corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This process is facilitated by the action of Glycine oxidase .

Result of Action

The molecular and cellular effects of this compound’s action involve the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide . These products are the result of the oxidative deamination of various amines and D-amino acids .

Propriétés

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)